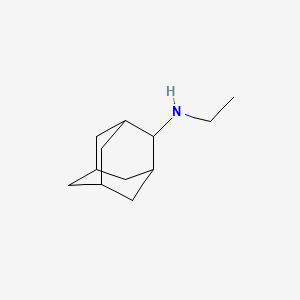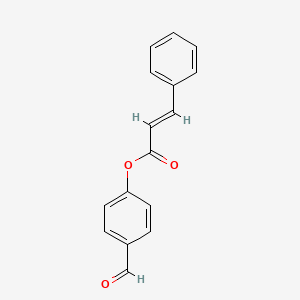![molecular formula C23H13Br3ClNO3 B11709556 3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibrom-N-{4-[(4-Bromnaphthalen-1-yl)oxy]-3-chlorphenyl}-2-hydroxybenzamid ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und möglichen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung weist mehrere Halogenatome und aromatische Ringe auf, was sie für Forscher in der organischen Chemie und verwandten Disziplinen interessant macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,5-Dibrom-N-{4-[(4-Bromnaphthalen-1-yl)oxy]-3-chlorphenyl}-2-hydroxybenzamid umfasst in der Regel mehrere Schritte, darunter Halogenierung, Kupplungsreaktionen und funktionelle Gruppenumwandlungen. Ein gängiger Ansatz ist die Suzuki-Miyaura-Kupplungsreaktion, bei der 4-Bromnaphthalen-1-ylboronsäure unter Palladiumkatalyse mit einem geeigneten Arylhalogenid umgesetzt wird . Die Reaktionsbedingungen umfassen oft die Verwendung einer Base wie Kaliumcarbonat und eines Lösungsmittels wie Toluol oder Ethanol.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
3,5-Dibrom-N-{4-[(4-Bromnaphthalen-1-yl)oxy]-3-chlorphenyl}-2-hydroxybenzamid durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Halogenatome in der Verbindung können durch andere funktionelle Gruppen substituiert werden, indem nukleophile oder elektrophile Reagenzien verwendet werden.
Oxidation und Reduktion: Die Verbindung kann oxidiert werden, um Chinone zu bilden, oder reduziert werden, um Hydrochinone zu bilden.
Kupplungsreaktionen: Die aromatischen Ringe können an Kupplungsreaktionen wie Suzuki-Miyaura- und Heck-Reaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Palladiumkatalysatoren, Basen wie Kaliumcarbonat und Lösungsmittel wie Toluol, Ethanol und Dimethylformamid. Die Reaktionsbedingungen umfassen in der Regel moderate bis hohe Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Derivate ergeben, während Kupplungsreaktionen Biarylverbindungen ergeben können.
Wissenschaftliche Forschungsanwendungen
3,5-Dibrom-N-{4-[(4-Bromnaphthalen-1-yl)oxy]-3-chlorphenyl}-2-hydroxybenzamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung und als pharmakologisches Werkzeug untersucht.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und als Vorläufer bei der Synthese von Farbstoffen und Pigmenten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3,5-Dibrom-N-{4-[(4-Bromnaphthalen-1-yl)oxy]-3-chlorphenyl}-2-hydroxybenzamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann es beispielsweise bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, und so Antikrebsaktivitäten zeigen .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene, ethanol, and dimethylformamide. Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,5-Dibrom-4-methylanilin: Eine andere dibromsubstituierte aromatische Verbindung mit unterschiedlichen funktionellen Gruppen.
4-Bromnaphthalen-1-amin: Ein einfacheres Naphthalenderivat, das bei der Synthese komplexerer Verbindungen verwendet wird.
3,5-Dibrom-4-nitrosobenzolsulfonsäure-Natriumsalz: Ein Sulfonsäurederivat mit unterschiedlichen chemischen Eigenschaften.
Einzigartigkeit
3,5-Dibrom-N-{4-[(4-Bromnaphthalen-1-yl)oxy]-3-chlorphenyl}-2-hydroxybenzamid ist einzigartig aufgrund seiner Kombination aus mehreren Halogenatomen und aromatischen Ringen, die spezifische Reaktivität und potenzielle biologische Aktivitäten verleihen. Seine strukturelle Komplexität ermöglicht vielfältige chemische Modifikationen und Anwendungen in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C23H13Br3ClNO3 |
|---|---|
Molekulargewicht |
626.5 g/mol |
IUPAC-Name |
3,5-dibromo-N-[4-(4-bromonaphthalen-1-yl)oxy-3-chlorophenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C23H13Br3ClNO3/c24-12-9-16(22(29)18(26)10-12)23(30)28-13-5-7-21(19(27)11-13)31-20-8-6-17(25)14-3-1-2-4-15(14)20/h1-11,29H,(H,28,30) |
InChI-Schlüssel |
BNCXECISNXKDIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OC3=C(C=C(C=C3)NC(=O)C4=C(C(=CC(=C4)Br)Br)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide](/img/structure/B11709486.png)
![1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid](/img/structure/B11709493.png)

![2-[(2-Chlorophenyl)methylideneamino]phenol](/img/structure/B11709499.png)


![N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)

![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)
![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)
